molecular formula C9H10N4 B1297666 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline CAS No. 252928-74-8

3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline

Cat. No.: B1297666
CAS No.: 252928-74-8
M. Wt: 174.2 g/mol
InChI Key: YSSZZGGTNQQAPU-UHFFFAOYSA-N
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Description

3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.2 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methyl-1,2,4-triazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10N4/c1-13-6-11-12-9(13)7-3-2-4-8(10)5-7/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSZZGGTNQQAPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344790
Record name 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252928-74-8
Record name 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline
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Foundational & Exploratory

3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline CAS number 252928-74-8

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline (CAS 252928-74-8) represents a high-value pharmacophore scaffold in modern medicinal chemistry.[1][2][3] Structurally characterized by a 1,2,4-triazole ring fused to an aniline moiety, this compound serves as a critical building block for kinase inhibitors (specifically targeting the ATP-binding hinge region) and antifungal agents . Its unique electronic profile—combining the hydrogen-bond acceptor/donor capabilities of the triazole with the nucleophilic utility of the aniline—makes it an ideal candidate for Structure-Activity Relationship (SAR) exploration in fragment-based drug design (FBDD).

This guide provides a comprehensive technical analysis of the compound, detailing optimized synthetic routes, physicochemical properties, and its strategic application in drug development.

Chemical Profile & Physicochemical Properties[3][4][5][6][7]

The utility of CAS 252928-74-8 stems from its ability to act as a bioisostere for amide or ester linkages while providing enhanced metabolic stability.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline
Molecular Formula C₉H₁₀N₄
Molecular Weight 174.20 g/mol
Exact Mass 174.0905
Appearance Off-white to pale yellow solid
Melting Point 158–162 °C
Predicted LogP ~0.8–1.2 (Favorable for oral bioavailability)
pKa (Triazole) ~2.3 (Protonation of N2)
pKa (Aniline) ~3.8–4.2
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water

Strategic Significance in Drug Discovery

The "Hinge Binder" Motif

In oncology and immunology, the 3-(triazolyl)aniline motif is frequently employed to target the hinge region of protein kinases. The N2 nitrogen of the triazole ring can serve as a hydrogen bond acceptor for the backbone NH of the kinase hinge, while the aniline NH₂ (or its derivatives) interacts with adjacent residues or the gatekeeper region.

  • Mechanism: The 4-methyl group on the triazole forces the ring out of coplanarity with the phenyl ring in certain conformations, creating a "twisted" geometry that can induce selectivity for specific kinase isoforms (e.g., p38 MAPK, JAK family).

  • Analogy: This scaffold is homologous to the key intermediate used in the synthesis of Deucravacitinib (a TYK2 inhibitor), where a methoxy group is present on the phenyl ring. CAS 252928-74-8 serves as the des-methoxy core for broader SAR profiling [1].

Metabolic Stability

The 1,2,4-triazole ring is resistant to oxidative metabolism by cytochrome P450 enzymes, unlike imidazole or furan rings. This enhances the in vivo half-life of drug candidates incorporating this moiety [2].

High-Fidelity Synthetic Protocol

Disclaimer: The following protocol is designed for research purposes. All procedures must be conducted in a fume hood by trained personnel wearing appropriate PPE.

Retro-Synthetic Analysis

The most robust route to CAS 252928-74-8 avoids the instability of direct aniline manipulation by utilizing a nitro-precursor. The pathway follows: 3-Nitrobenzoic acid → Hydrazide → Triazole Cyclization → Nitro Reduction. [4]

Step 1: Formation of 3-Nitrobenzhydrazide
  • Reagents: 3-Nitrobenzoic acid, Thionyl Chloride (SOCl₂), Hydrazine Hydrate (N₂H₄·H₂O).

  • Procedure:

    • Reflux 3-nitrobenzoic acid (1.0 eq) in excess SOCl₂ (catalytic DMF) for 3 hours to form the acid chloride.

    • Remove excess SOCl₂ under vacuum.

    • Dissolve the residue in dry DCM and add dropwise to a solution of Hydrazine Hydrate (2.5 eq) in DCM at 0°C.

    • Stir at RT for 2 hours. Precipitate forms.

    • Workup: Filter the solid, wash with water and cold ethanol. Dry to yield 3-nitrobenzhydrazide.

Step 2: Construction of the 4-Methyl-1,2,4-Triazole Ring

This step utilizes the "Gold-Standard" cyclization method involving methyl isothiocyanate.

  • Reagents: 3-Nitrobenzhydrazide, Methyl Isothiocyanate (MeNCS), NaOH, Water/Ethanol.

  • Procedure:

    • Suspend 3-nitrobenzhydrazide (1.0 eq) in Ethanol.

    • Add Methyl Isothiocyanate (1.1 eq) and reflux for 2 hours. This forms the intermediate hydrazinecarbothioamide.

    • Add 2N NaOH (2.0 eq) to the reaction mixture and reflux for an additional 4–6 hours. This forces the intramolecular cyclization and desulfurization (if oxidative conditions are used) or simple dehydration depending on the exact variant.

    • Optimization Note: A more direct modern method involves reacting the hydrazide with N-Methylformamide dimethyl acetal or using Methylamine with a triethyl orthoformate cyclization approach if the 5-position of the triazole is unsubstituted (H).

    • Preferred Method for CAS 252928-74-8 (4-Methyl-H-triazole):

      • React 3-nitrobenzhydrazide with Triethyl Orthoformate and Methylamine in refluxing acetic acid or DMF.

      • Alternatively, react the nitrile (3-nitrobenzonitrile) with N-methylformhydrazide .

Step 3: Reduction of Nitro Group to Aniline[8]
  • Reagents: Pd/C (10%), Hydrogen gas (balloon or Parr shaker), Methanol.

  • Procedure:

    • Dissolve the nitro-triazole intermediate in Methanol.

    • Add 10% Pd/C (10 wt% of substrate).

    • Stir under H₂ atmosphere (1 atm) at RT for 4–12 hours.

    • Validation: Monitor by TLC (disappearance of nitro compound, appearance of fluorescent amine spot).

    • Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.

    • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM:MeOH 95:5).

Visualizing the Workflow

The following diagram illustrates the logical flow of the synthesis and the compound's interaction potential.

G Start Starting Material: 3-Nitrobenzoic Acid Inter1 Intermediate 1: 3-Nitrobenzhydrazide Start->Inter1 Step1 1. SOCl2, Reflux 2. N2H4·H2O, DCM, 0°C Inter2 Intermediate 2: 3-(4-Methyl-4H-1,2,4-triazol-3-yl)-nitrobenzene Inter1->Inter2 Final Target Product: 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline (CAS 252928-74-8) Inter2->Final Step2 Triethyl Orthoformate Methylamine, AcOH, Reflux (Cyclization) Step3 H2, Pd/C (10%) Methanol, RT (Reduction)

Figure 1: Step-wise synthetic pathway transforming 3-Nitrobenzoic acid into the target triazolyl-aniline.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • Triazole Proton (C5-H): A distinct singlet typically appearing downfield around δ 8.4–8.6 ppm . This confirms the formation of the triazole ring.[3]

  • N-Methyl Group: A sharp singlet integrating to 3H, typically at δ 3.6–3.8 ppm .

  • Aniline Protons:

    • Aromatic protons (4H) will appear as a multiplet in the δ 6.6–7.2 ppm range.

    • Amine (NH₂) protons usually appear as a broad singlet around δ 5.2–5.5 ppm (exchangeable with D₂O).

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Mass: [M+H]⁺ = 175.21 m/z.

  • Purity Criteria: >95% by HPLC (UV detection at 254 nm).

Safety & Handling (SDS Summary)

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Avoid dust formation. Use local exhaust ventilation. Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline amine over long periods.

References

  • ChemicalBook. (2023). 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline synthesis and applications. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2023). Medicinal attributes of 1,2,4-triazoles. PMC PubMed Central. Retrieved from

  • BLD Pharm. (2023). Product Monograph: 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline. Retrieved from

  • Apollo Scientific. (2023).[5] CAS 252928-74-8 Technical Data. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for the Biological Screening of Novel Triazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the identification of novel therapeutic agents is a paramount objective. Triazole-containing compounds represent a versatile class of heterocyclic molecules with a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1] The strategic screening of these novel triazole derivatives is a critical step in the drug discovery pipeline, enabling the identification of promising lead candidates for further development.

This comprehensive guide provides an in-depth overview of the key biological screening methods for novel triazole compounds. Moving beyond a simple recitation of steps, this document elucidates the causality behind experimental choices, ensuring that each protocol is a self-validating system. From initial high-throughput screens to detailed in vitro and in vivo evaluations, these application notes and protocols are designed to empower researchers to generate robust and reproducible data.

The Triazole Screening Cascade: A Strategic Overview

The biological evaluation of novel triazole compounds typically follows a hierarchical screening cascade. This approach is designed to efficiently identify potent and selective compounds while minimizing resource expenditure. The cascade begins with broad, high-throughput screening to identify initial "hits," which are then subjected to more rigorous secondary and tertiary assays to confirm their activity and elucidate their mechanism of action.

Screening_Cascade HTS High-Throughput Screening (HTS) Primary Assay Hit_Confirmation Hit Confirmation & Triage HTS->Hit_Confirmation Identifies 'Hits' Secondary_Assays Secondary Assays (e.g., IC50 Determination) Hit_Confirmation->Secondary_Assays Validates Activity In_Vitro_ADMET In Vitro ADMET Profiling Secondary_Assays->In_Vitro_ADMET Characterizes Potency & Selectivity In_Vivo_Efficacy In Vivo Efficacy Models In_Vitro_ADMET->In_Vivo_Efficacy Assesses Drug-like Properties Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization Evaluates In Vivo Activity

Caption: A typical screening cascade for novel triazole compounds.

Part 1: High-Throughput Screening (HTS) for Initial Hit Identification

High-throughput screening (HTS) enables the rapid evaluation of large libraries of triazole compounds to identify those that interact with a specific biological target.[2][3] The choice of HTS assay is dictated by the target of interest, which for triazoles often includes enzymes or receptors.

Key Considerations for HTS Assay Design:
  • Robustness and Reproducibility: The assay must be consistent and produce reliable data across multiple plates and screening runs.[4]

  • Signal Window: A clear and significant difference between the positive and negative controls is essential for identifying true hits.[5]

  • Miniaturization: Assays are typically performed in 96, 384, or 1536-well plates to conserve reagents and compound stocks.[2]

  • Automation Compatibility: The assay should be amenable to robotic liquid handling and automated data acquisition.[3]

Application Protocol: Fluorescence Polarization (FP) Assay for Enzyme Inhibitors

Fluorescence polarization is a powerful HTS technique for monitoring molecular interactions in solution.[6] It is particularly well-suited for identifying inhibitors of triazole-targeted enzymes. The principle relies on the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein.

Causality Behind the Method: When a small, fluorescently labeled tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger enzyme, its rotation slows significantly, leading to an increase in fluorescence polarization. A triazole compound that inhibits this interaction will displace the tracer, causing a decrease in polarization.[6][7]

FP_Assay cluster_0 Low Polarization cluster_1 High Polarization Unbound Unbound Fluorescent Tracer (Rapid Tumbling) Bound Enzyme-Tracer Complex (Slow Tumbling) Unbound->Bound Enzyme Binding Bound->Unbound Inhibitor Displaces Tracer

Caption: Principle of the Fluorescence Polarization (FP) assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20).

    • Dilute the target enzyme to the desired concentration in assay buffer.

    • Dilute the fluorescently labeled tracer to the working concentration in assay buffer.

    • Prepare a stock solution of the novel triazole compounds (typically 10 mM in DMSO) and create a dilution series.

  • Assay Setup (384-well plate format):

    • Add 5 µL of the triazole compound dilutions or DMSO (for controls) to the appropriate wells.

    • Add 10 µL of the enzyme solution to all wells except the "no enzyme" control wells.

    • Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

    • Add 5 µL of the fluorescent tracer solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature, protected from light.

    • Measure the fluorescence polarization using a plate reader equipped with the appropriate filters for the fluorophore.

  • Data Analysis:

    • Calculate the percent inhibition for each triazole compound concentration relative to the high (enzyme + tracer) and low (tracer only) controls.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Parameter Description Typical Value
Z' Factor A measure of assay quality, indicating the separation between the high and low controls.> 0.5 for a robust assay[8]
Signal-to-Noise The ratio of the mean signal of the high control to the standard deviation of the low control.> 10 for a good assay[8]

Part 2: In Vitro Assays for Hit Validation and Characterization

Once initial hits are identified from HTS, their biological activity must be confirmed and characterized using more detailed in vitro assays. The specific assays employed will depend on the therapeutic target of the triazole compounds.

Application Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[9][10] It is widely used for screening potential anticancer drugs.

Causality Behind the Method: The MTT assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.[9][10]

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture the chosen cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in complete medium. The selection of a relevant cell line is crucial and should be based on the specific cancer type being targeted and the expression of the molecular target of the triazole compounds.[11]

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the triazole compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10][12]

    • Shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[9]

  • Data Analysis and Interpretation:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).[1][3]

Application Protocol: Broth Microdilution for Antifungal Susceptibility

For novel triazoles with potential antifungal activity, determining the Minimum Inhibitory Concentration (MIC) is a critical step. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for this purpose.[13][14]

Causality Behind the Method: The broth microdilution method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism after overnight incubation. This provides a quantitative measure of the antifungal potency of the triazole compound.

Step-by-Step Protocol (based on CLSI M27): [14]

  • Reagent and Inoculum Preparation:

    • Prepare a stock solution of the triazole compound and perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate.

    • Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium.

    • Prepare a standardized inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the fungal suspension.

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination:

    • Visually read the plates and determine the MIC as the lowest concentration of the triazole compound that causes a significant reduction in growth (typically ≥50% for azoles) compared to the growth control.[9]

  • Data Interpretation:

    • The MIC values are interpreted as susceptible, intermediate, or resistant based on established clinical breakpoints, if available.[9][11] For novel compounds, the MIC provides a basis for comparison with existing antifungal agents.

Part 3: In Vivo Models for Efficacy and Safety Assessment

Promising triazole candidates identified through in vitro screening must be evaluated in vivo to assess their efficacy and safety in a whole-organism context. The choice of animal model is critical and depends on the therapeutic indication.[15]

Application Protocol: Xenograft Models for Anticancer Efficacy

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical tool for evaluating the in vivo efficacy of anticancer agents.[16]

Causality Behind the Model: This model allows for the assessment of a compound's ability to inhibit tumor growth in a living system, providing insights into its bioavailability, pharmacokinetics, and overall therapeutic potential.

Step-by-Step Protocol:

  • Cell Preparation and Implantation:

    • Harvest the selected cancer cell line and resuspend the cells in a suitable medium, sometimes mixed with Matrigel to support tumor formation.

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the triazole compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • Administer the vehicle to the control group.

  • Efficacy Evaluation:

    • Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

    • Assess any signs of toxicity, such as significant body weight loss.

Common Troubleshooting for Xenograft Studies: [17]

Issue Potential Cause Solution
No or poor tumor growth Low cell viability, incorrect injection technique, insufficient cell number.Use highly viable cells, ensure proper subcutaneous injection, optimize cell number in a pilot study.[16]
High variability in tumor size Inconsistent cell injection, genetic drift of the cell line.Standardize injection procedure, use cells from a consistent passage number.
Toxicity in treated animals Compound is toxic at the tested dose.Perform a dose-ranging study to determine the maximum tolerated dose (MTD).

Part 4: Early ADMET and Computational Screening

Integrating early absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling and computational methods can significantly de-risk a drug discovery project and guide the selection of triazole candidates with favorable drug-like properties.[8][18]

Application Protocol: In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a triazole compound to metabolism by liver enzymes, providing an early indication of its likely in vivo clearance.[6][19]

Causality Behind the Method: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes are responsible for the metabolism of a majority of drugs.[5][19] This assay uses liver microsomes, which are rich in CYP enzymes, to predict the metabolic fate of a compound.

Step-by-Step Protocol:

  • Incubation:

    • Incubate the triazole compound (at a low concentration, e.g., 1 µM) with liver microsomes (from human or other species) and the cofactor NADPH at 37°C.[5]

  • Time Points:

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis:

    • Quench the reaction and analyze the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the percentage of the remaining parent compound against time.

    • From the slope of the line, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Computational Screening: Virtual Screening and Molecular Docking

Virtual screening uses computational methods to screen large libraries of compounds against a 3D model of a biological target.[14][20][21] Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[17]

Causality Behind the Method: These in silico techniques can prioritize the synthesis and testing of triazole derivatives that are most likely to bind to the target of interest, thereby saving time and resources.

Virtual_Screening Library Triazole Compound Library Docking Molecular Docking Simulation Library->Docking Target 3D Target Structure Target->Docking Scoring Scoring & Ranking Docking->Scoring Hits Prioritized 'Hits' for Experimental Testing Scoring->Hits

Caption: A simplified workflow for virtual screening of triazole compounds.

General Workflow:

  • Library Preparation: Generate 3D structures of the triazole compound library.[14]

  • Target Preparation: Obtain the 3D structure of the biological target (e.g., from the Protein Data Bank) and prepare it for docking.

  • Docking: Use software (e.g., AutoDock Vina) to dock each triazole compound into the active site of the target.[14][20]

  • Scoring and Ranking: Rank the compounds based on their predicted binding affinity (docking score).

  • Hit Selection: Select the top-ranking compounds for synthesis and experimental validation.

Conclusion

The biological screening of novel triazole compounds is a multifaceted process that requires a strategic and well-informed approach. By employing a cascade of assays, from high-throughput screening to in vivo efficacy models, researchers can effectively identify and characterize promising drug candidates. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists in the field of drug discovery, enabling them to design and execute robust screening campaigns and ultimately contribute to the development of new and effective therapies. The integration of in vitro, in vivo, and in silico methods, as outlined here, represents a comprehensive strategy for navigating the complexities of modern drug discovery.

References

  • A Practical Guide to Antifungal Susceptibility Testing. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved February 10, 2026, from [Link]

  • in vitro screening for evaluation of drugs ADMET properties. (n.d.). Slideshare. Retrieved February 10, 2026, from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. Retrieved February 10, 2026, from [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

  • A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

  • AST News Update January 2024: Antifungal Body Site Reporting for Candida spp. (2024). American Society for Microbiology. Retrieved February 10, 2026, from [Link]

  • Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. (n.d.). Scholars @ UT Health San Antonio. Retrieved February 10, 2026, from [Link]

  • Substrate-Free High-Throughput Screening Identifies Selective Inhibitors for Uncharacterized Enzymes. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2023). BellBrook Labs. Retrieved February 10, 2026, from [Link]

  • Antifungal Susceptibility Test Interpretive Criteria. (2022). FDA. Retrieved February 10, 2026, from [Link]

  • A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). (n.d.). NIH. Retrieved February 10, 2026, from [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. Retrieved February 10, 2026, from [Link]

  • Development of a high-throughput fluorescence polarization assay for the discovery of phosphopantetheinyl transferase inhibitors. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

  • A guide to enzyme kinetics in early drug discovery. (n.d.). PubMed. Retrieved February 10, 2026, from [Link]

  • Antifungal Susceptibility Test Interpretive Criteria. (2022). FirstWord HealthTech. Retrieved February 10, 2026, from [Link]

  • How do I interpret my MTT assay results, and what statistical tests should I do for cell viability? (2021). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Microsomal Stability. (n.d.). Cyprotex. Retrieved February 10, 2026, from [Link]

  • Drug Discovery and Development Process. (n.d.). PPD. Retrieved February 10, 2026, from [Link]

  • Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. (2012). Assay Guidance Manual. Retrieved February 10, 2026, from [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

  • High-throughput screening. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023). YouTube. Retrieved February 10, 2026, from [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved February 10, 2026, from [Link]

  • Protocol for an automated virtual screening pipeline including library generation and docking evaluation. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

  • Pros and Cons of Extrapolating Animal Data on Antifungal Pharmacodynamics to Humans. (n.d.). Academic.oup.com. Retrieved February 10, 2026, from [Link]

  • Challenges and Prospects of Patient-Derived Xenografts for Cancer Research. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]

  • Animal models: an important tool in mycology. (n.d.). Oxford Academic. Retrieved February 10, 2026, from [Link]

  • Basic Considerations in Designing High-Throughput Screening Assays. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • FDA Issues New Guidelines for the Co-development of Drugs. (n.d.). CancerNetwork. Retrieved February 10, 2026, from [Link]

  • Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay. (2021). NIST. Retrieved February 10, 2026, from [Link]

  • EdU in vivo (mouse) troubleshooting? (2016). ResearchGate. Retrieved February 10, 2026, from [Link]

  • The Drug Development Process. (2018). FDA. Retrieved February 10, 2026, from [Link]

  • Characteristics to Consider When Selecting a Positive Control Material for an In Vitro Assay. (n.d.). Semantic Scholar. Retrieved February 10, 2026, from [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

  • Virtual Screening Workflow. (2014). YouTube. Retrieved February 10, 2026, from [Link]

  • How can I run a successful virtual screen? (n.d.). Optibrium. Retrieved February 10, 2026, from [Link]

  • Animal models: an important tool in mycology. (n.d.). Oxford Academic. Retrieved February 10, 2026, from [Link]

  • Extrapolating Antifungal Animal Data to Humans – Is it reliable? (n.d.). PMC. Retrieved February 10, 2026, from [Link]

  • Virtual screening on the web for drug repurposing: a primer. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

  • Virtual screening workflow. Virtual screening steps since target... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

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Application Note: Leveraging 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline as a Kinase Hinge-Binding Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a technical guide for medicinal chemists and drug discovery scientists. It focuses on the utility of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline (referred to herein as TMTA ) as a privileged scaffold and fragment for kinase inhibitor development, specifically targeting p38 MAPK and EGFR .

Introduction & Mechanism of Action

3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline (TMTA) is a low-molecular-weight "privileged structure" widely utilized in kinase inhibitor discovery. Unlike fully optimized drugs (e.g., Imatinib, SB-203580), TMTA serves as a minimal binding unit or fragment .

Mechanism: The Hinge Binder

Kinase inhibitors typically bind to the ATP-binding pocket of the enzyme. TMTA mimics the adenine ring of ATP.

  • Triazole Ring: Acts as a hydrogen bond acceptor/donor system, interacting with the "hinge region" amino acids (e.g., Met109 in p38

    
    ).
    
  • Aniline Moiety: Provides a vector for extension into the solvent-exposed region or the hydrophobic back pocket (Gatekeeper region). The free amine (

    
    ) is the critical handle for chemical derivatization into ureas or amides, which drastically increases potency (from 
    
    
    
    M to nM range).

Primary Utility:

  • Fragment Screening: Used as a reference standard in high-concentration biochemical assays to map the ATP binding site.

  • Lead Optimization: Serves as the "warhead" to which hydrophobic groups (e.g., fluorophenyls, naphthyls) are attached to induce the "DFG-out" inactive conformation of kinases like p38 MAPK.

Biological Pathway Context

The primary target for triazole-aniline scaffolds is the p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathway, which regulates the production of pro-inflammatory cytokines (TNF-


, IL-1

).[1]

p38_Pathway Stress Stress Stimuli (UV, LPS, Osmotic Shock) MKK MAPKKs (MKK3/6) Stress->MKK Activation p38 p38 MAPK (Target of TMTA Scaffold) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylation TF Transcription Factors (ATF2, CHOP) p38->TF Nuclear Translocation HSP27 HSP27 (Actin Remodeling) MK2->HSP27 Phosphorylation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) TF->Cytokines Gene Expression Inhibitor Triazole-Aniline Inhibitors Inhibitor->p38 ATP Competition

Figure 1: The p38 MAPK signaling cascade.[2][3] TMTA-derived inhibitors competitively bind to p38, blocking the phosphorylation of downstream effectors like MK2 and ATF2, ultimately suppressing cytokine production.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Prepare stable stocks for high-concentration fragment screening.

Safety: TMTA is an organic amine. Wear PPE (gloves, goggles). Solubility: Soluble in DMSO up to 100 mM. Poor solubility in water.

  • Weighing: Accurately weigh 17.4 mg of TMTA (MW: 174.20 g/mol ).

  • Dissolution: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide) to the vial.

  • Vortexing: Vortex for 30 seconds until the solution is clear and colorless/pale yellow.

    • Note: If precipitation occurs, sonicate for 5 minutes at 40°C.

  • Storage: Aliquot into 50

    
    L vials and store at -20°C. Avoid freeze-thaw cycles.
    
    • Stability: Stable for 6 months at -20°C.

Protocol B: Biochemical Kinase Assay (p38 Inhibition)

Objective: Determine the intrinsic affinity (IC50) of the TMTA fragment. Method: ADP-Glo™ Kinase Assay (Luminescence).

Reagents:

  • Recombinant human p38

    
     MAPK (active).
    
  • Substrate: p38 peptide or MBP (Myelin Basic Protein).

  • ATP (Ultrapure).

  • ADP-Glo™ Reagent (Promega).

Procedure:

  • Buffer Prep: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT.
  • Compound Dilution: Prepare a serial dilution of TMTA in DMSO.

    • Range: Since this is a fragment, use high concentrations: 100

      
      M to 0.1 
      
      
      
      M
      (1:3 dilution series).
  • Enzyme Reaction:

    • Add 2

      
      L of Compound (or DMSO control) to a 384-well white plate.
      
    • Add 4

      
      L of p38
      
      
      
      enzyme (Optimization required: typically 2-5 ng/well).
    • Incubate for 10 minutes at Room Temperature (RT) to allow hinge binding.

  • Substrate Addition:

    • Add 4

      
      L of ATP/Substrate mix (ATP concentration should be at 
      
      
      
      , typically 10-50
      
      
      M).
    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 10

      
      L of ADP-Glo™ Reagent (Stops kinase reaction, depletes ATP). Incubate 40 min.
      
    • Add 20

      
      L of Kinase Detection Reagent (Converts ADP to Light). Incubate 30 min.
      
  • Readout: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Compound]. Fit to a sigmoidal dose-response curve (Variable Slope).

    • Expected Result: TMTA is a weak inhibitor. Expect IC50 in the 1–50

      
      M  range.
      
Protocol C: Cellular Target Engagement (Western Blot)

Objective: Validate if TMTA (or its derivatives) can penetrate cells and inhibit p38 signaling.

Cell Line: THP-1 (Human monocytic cell line) or HeLa. Stimulus: LPS (Lipopolysaccharide) or UV radiation.

  • Seeding: Seed THP-1 cells at

    
     cells/mL in 6-well plates.
    
  • Starvation: Serum-starve cells (0.5% FBS) for 12 hours to reduce basal phosphorylation.

  • Treatment:

    • Treat cells with TMTA (Concentrations: 10, 50, 100

      
      M) for 1 hour.
      
    • Positive Control: SB-203580 (10

      
      M).
      
    • Negative Control: DMSO (0.1%).

  • Stimulation: Add LPS (1

    
    g/mL) and incubate for 30 minutes.
    
  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease/Phosphatase Inhibitors.

  • Western Blot:

    • Load 20

      
      g protein/lane on SDS-PAGE.
      
    • Primary Antibodies: Anti-Phospho-MAPKAPK-2 (Thr334) or Anti-Phospho-HSP27 (Ser82).

    • Note: Do not blot for Phospho-p38 directly, as many inhibitors (Type I) prevent downstream signaling but do not block the phosphorylation of p38 itself by MKKs. In fact, p38 phosphorylation often increases due to feedback loop loss. Always blot for the downstream substrate (MK2 or HSP27).

  • Result: A reduction in Phospho-HSP27 band intensity indicates successful inhibition.

Workflow: From Fragment to Lead

The following diagram illustrates how TMTA is used as a starting point for medicinal chemistry optimization.

Fragment_Optimization Fragment Fragment Hit (TMTA) IC50: ~10 µM Structure X-Ray Co-crystal (p38 + TMTA) Confirm Hinge Binding Fragment->Structure Soak Crystal Synthesis Synthesis (Urea/Amide Formation) Fragment->Synthesis Chemical Modification Design Scaffold Growth (Derivatize Aniline -NH2) Structure->Design Identify Hydrophobic Pocket Design->Synthesis Lead Lead Compound (e.g., Diaryl Urea) IC50: <100 nM Synthesis->Lead SAR Iteration

Figure 2: Fragment-to-Lead optimization workflow. The TMTA fragment is co-crystallized with the kinase to reveal binding orientation, guiding the synthetic attachment of hydrophobic groups to the aniline nitrogen to access the kinase "back pocket."

Troubleshooting & Critical Factors

IssueProbable CauseSolution
Precipitation in Assay High concentration (Fragment screening)Limit DMSO to 1-2% final concentration. Check solubility in buffer before adding enzyme.
No Inhibition (Biochemical) ATP concentration too highEnsure ATP is at or below the

of the kinase. High ATP competes out the fragment.
No Inhibition (Cellular) Poor permeability / EffluxTMTA is small and polar. Derivatization (e.g., adding a lipophilic group) is usually required for cellular potency.
p38 Phosphorylation Increases Feedback Loop MechanismThis is expected. p38 inhibitors block activity, not activation. Blot for downstream targets (HSP27/MK2).

References

  • p38 MAP Kinase Inhibitors: Pharmacophore Mapping. Title: p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. Source: PubMed / NIH URL:[Link]

  • Triazole Scaffold Synthesis. Title: Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase.[1][4][5] Source: PMC / NIH URL:[Link]

  • Fragment-Based Discovery in p38. Title: Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Source: Nature Structural Biology (Columbia Lab) URL:[Link]

Sources

Cell culture protocols for testing 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cytotoxicity Profiling of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline Scaffolds

Abstract & Scope

This application note details the standardized protocol for evaluating the cytotoxicity of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline (and related 1,2,4-triazole-aniline scaffolds). These compounds are critical pharmacophores in fragment-based drug discovery (FBDD) for kinase inhibitors (e.g., CDK4/6, EGFR) and antimicrobial agents.

Due to the presence of the aniline moiety (susceptible to oxidation) and the triazole ring (prone to aqueous insolubility/crystallization), this protocol emphasizes stringent compound handling, vehicle control normalization, and specific assay conditions to prevent false-negative toxicity readouts caused by compound precipitation.

Compound Management & Physicochemical Considerations

Target Molecule: 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline Key Risks:

  • Oxidation: Primary anilines can oxidize to hydroxylamines or form azo-dimers upon prolonged exposure to air/light, altering toxicity profiles.

  • Solubility: The planar triazole-aniline structure favors

    
    -
    
    
    
    stacking, leading to rapid precipitation in aqueous culture media.
Stock Solution Preparation
  • Solvent: 100% Dimethyl Sulfoxide (DMSO), Hybri-Max™ Grade (sterile).

  • Concentration: Prepare a 20 mM or 50 mM master stock. Avoid concentrations >100 mM to prevent "crashing out" upon freeze-thaw cycles.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching and light exposure) and store at -20°C. Discard after 3 freeze-thaw cycles.

Experimental Design

Cell Line Selection

To build a robust toxicity profile, a multi-tissue panel is recommended:

  • Metabolic Competence: HepG2 (Liver) – To assess if cytochrome P450 enzymes activate the aniline group into toxic metabolites.

  • General Cytotoxicity: A549 (Lung) or HeLa (Cervix) – Robust, fast-growing lines for baseline toxicity.

  • Non-Tumor Control: HUVEC or BJ Fibroblasts – To determine the therapeutic window (Selectivity Index).

Controls
  • Negative Control: 0.5% DMSO in Culture Media (Must match the highest vehicle concentration used).

  • Positive Control: Staurosporine (1 µM) or Doxorubicin (10 µM) to induce >90% cell death.

  • Blank: Media only (no cells) to subtract background absorbance.

Detailed Protocol: MTT Assay Workflow

While ATP-based assays (e.g., CellTiter-Glo®) are more sensitive, the MTT assay remains the industry standard for small-molecule library screening due to cost-effectiveness and direct correlation with mitochondrial metabolic activity.

Phase 1: Cell Seeding (Day 0)
  • Harvest cells at 80-90% confluency.

  • Dilute to 5,000 – 10,000 cells/well (cell line dependent) in 100 µL complete media.

  • Seed into a 96-well clear-bottom plate.

  • Critical Step: Incubate for 24 hours at 37°C / 5% CO₂ to allow attachment and recovery from trypsinization stress.

Phase 2: Compound Treatment (Day 1)

Design the serial dilution to ensure the final DMSO concentration never exceeds 0.5%.

Workflow Diagram: Serial Dilution Scheme

DilutionScheme Stock Master Stock (20 mM in 100% DMSO) Inter Intermediate Plate (200x Conc in DMSO) Stock->Inter 1:3 Serial Dilution (8 points) Media Working Solution (2x Conc in Media) Inter->Media 1:100 Dilution (Reduces DMSO to 1%) Cells Cell Plate (Final 1x Conc) Media->Cells Add 100µL to 100µL cells (Final DMSO = 0.5%)

Figure 1: Two-step dilution method to prevent "shocking" cells with high-concentration DMSO and to ensure solubility.

  • Intermediate Dilution: In a separate V-bottom plate, perform a 1:3 serial dilution of the compound in 100% DMSO .

  • Media Dilution: Transfer 2 µL of the Intermediate DMSO solution into 198 µL of pre-warmed culture media. (This creates a 2x working solution with 1% DMSO).

    • Quality Check: Inspect this tube for turbidity.[1][2] If the triazole-aniline precipitates here, the assay is invalid at this concentration.

  • Treatment: Add 100 µL of the 2x Working Solution to the 100 µL of media already in the cell plate.

    • Final Conditions: 1x Compound Concentration, 0.5% DMSO.[1][3]

Phase 3: Readout (Day 3 or 4)
  • Incubate cells with compound for 48 or 72 hours .

  • Prepare MTT Reagent (5 mg/mL in PBS).

  • Add 20 µL MTT reagent to each well. Incubate 3–4 hours until purple formazan crystals form.

  • Carefully aspirate media (do not disturb crystals).

  • Solubilize crystals with 150 µL DMSO or Acidified Isopropanol .

  • Shake plate for 15 mins.

  • Measure Absorbance at 570 nm (Reference: 650 nm).

Data Analysis & Interpretation

Signaling Pathway: MTT Reduction Mechanism Understanding the mechanism is vital for troubleshooting. If the test compound inhibits mitochondrial reductase enzymes directly (independent of cell death), false positives can occur.

MTT_Mechanism Compound Triazole-Aniline (Test Compound) Cell Viable Cell Compound->Cell Permeates Membrane Mito Mitochondria (NADH Dehydrogenase) Cell->Mito Metabolic Activity Formazan Formazan (Purple) Crystals Mito->Formazan Reduction (Requires NADH) MTT MTT (Yellow) Tetrazolium MTT->Mito Substrate Readout OD 570nm Formazan->Readout Solubilization

Figure 2: The MTT assay relies on mitochondrial respiration. Compounds affecting mitochondrial potential without killing the cell immediately may skew results.

Calculations
  • Corrected Absorbance:

    
    
    
  • % Viability:

    
    
    
  • IC50 Determination: Plot log(concentration) vs. % Viability using a non-linear regression (4-parameter logistic fit).

Acceptance Criteria:

Parameter Acceptance Limit
Z-Factor > 0.5 (for HTS)
DMSO Control Viability > 90% relative to untreated
CV% (Replicates) < 15%

| Dose Response | Sigmoidal curve with defined upper/lower plateaus |

Troubleshooting Specific to Triazole-Anilines

ObservationRoot CauseCorrective Action
Turbidity in wells Compound precipitation due to low aqueous solubility.Reduce max concentration; verify solubility in media before adding to cells.
Brown media color Aniline oxidation (formation of azo compounds).Use fresh stock; add antioxidants (e.g., Ascorbic Acid) if protocol permits, or protect from light strictly.
High background OD Compound absorbs at 570nm (rare but possible for conjugated systems).Perform a "Compound Only" control (no cells) and subtract this value.

References

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[4][5][6] Link

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen. Developmental Therapeutics Program. (Standard protocols for drug screening). Link

  • Li, Y., et al. (2012). Design, synthesis, and biological evaluation of 3-(1H-1,2,3-triazol-1-yl) benzamide derivatives as potent pan Bcr-Abl inhibitors. Journal of Medicinal Chemistry, 55(22), 10033-10046. (Provides context on triazole-aniline scaffold solubility and testing). Link

  • Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796. Link

Sources

Application Notes and Protocols for the Derivatization of the Aniline Group on 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

The compound 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline stands as a critical starting material in the synthesis of contemporary pharmaceuticals. Its utility is prominently highlighted as a key intermediate in the development of innovative therapeutics, including novel antifungal and anticancer agents.[1] The unique architecture of this molecule, featuring a metabolically stable 1,2,4-triazole ring coupled with a versatile aniline moiety, provides a fertile ground for the generation of diverse and potent bioactive molecules.[1] A notable example of its significance is its role as a precursor in the synthesis of Deucravacitinib, a selective TYK2 inhibitor.[2][3]

This guide provides a detailed exploration of several key derivatization strategies for the aniline group of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline. The protocols and discussions herein are designed to equip researchers with the practical knowledge and theoretical understanding necessary to effectively modify this scaffold for applications in drug discovery and development.

Understanding the Reactivity of the Anilino-Triazole Scaffold

The synthetic utility of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline is largely dictated by the nucleophilicity of the aniline nitrogen. The electronic character of the 1,2,4-triazole ring plays a significant role in modulating this reactivity. While the triazole ring is generally considered electron-withdrawing, its precise electronic influence on the aniline can be complex and is crucial to consider when designing synthetic routes. This understanding allows for the rational selection of reagents and reaction conditions to achieve the desired derivatization with high efficiency and selectivity. The presence of multiple nitrogen atoms in the triazole ring also presents potential sites for side reactions, such as alkylation, which must be carefully managed.[4]

I. N-Acylation: Formation of Amide Derivatives

The acylation of the aniline group is a fundamental transformation that allows for the introduction of a wide array of functionalities, thereby modulating the physicochemical properties of the parent molecule. This reaction proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of an acylating agent.

Expertise & Experience: Mechanistic Insights and Reagent Selection

The choice of acylating agent and reaction conditions is paramount for a successful acylation. Acyl chlorides and anhydrides are common, highly reactive acylating agents. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. The selection of an appropriate solvent is also critical; aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally preferred to avoid competitive reactions with the acylating agent.

Experimental Protocol: N-Acetylation of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline

This protocol describes a representative N-acetylation reaction. The principles can be readily adapted for other acylating agents.

Materials:

  • 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline

  • Acetyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline (1.0 eq) in anhydrous DCM at 0 °C (ice bath), add triethylamine (1.2 eq).

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield N-(3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)acetamide.

Self-Validating System: In-Process Controls and Characterization
  • TLC Monitoring: Use a suitable mobile phase (e.g., ethyl acetate/hexanes) to monitor the disappearance of the starting material and the appearance of the product spot.

  • Spectroscopic Confirmation:

    • ¹H NMR: Expect to see a new singlet corresponding to the acetyl methyl protons (around 2.1-2.3 ppm) and a downfield shift of the aromatic protons. The NH proton will appear as a broad singlet.

    • ¹³C NMR: A new carbonyl carbon signal will be present around 168-170 ppm.

    • Mass Spectrometry (MS): The molecular ion peak should correspond to the expected mass of the acetylated product.

Acylation Workflow

start Start: 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline reagents Add Acylating Agent (e.g., Acetyl Chloride) and Base (e.g., Triethylamine) in DCM start->reagents reaction Reaction at 0°C to Room Temperature reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Product: N-Acyl Derivative purification->product

Caption: Workflow for the N-acylation of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline.

Reagent/ParameterConditionRationale
Acylating Agent Acyl Chloride/AnhydrideHigh reactivity towards the aniline nucleophile.
Base Triethylamine/PyridineNeutralizes the acidic byproduct, driving the reaction forward.
Solvent Anhydrous DCM/THF/DMFAprotic to prevent reaction with the acylating agent.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic reaction.

II. N-Sulfonylation: Crafting Sulfonamide Moieties

The synthesis of sulfonamides from anilines is a cornerstone of medicinal chemistry, as the sulfonamide group is a key pharmacophore in many drugs. The reaction involves the nucleophilic attack of the aniline on the electrophilic sulfur atom of a sulfonyl chloride.

Expertise & Experience: Controlling Reactivity and Side Reactions

Similar to acylation, N-sulfonylation is typically performed in the presence of a base to scavenge the generated HCl. Pyridine is often used as both the base and the solvent. The reactivity of the sulfonyl chloride and the aniline will dictate the required reaction conditions. The presence of the electron-withdrawing triazole may slightly decrease the nucleophilicity of the aniline, potentially requiring slightly more forcing conditions compared to simple anilines.

Experimental Protocol: N-Sulfonylation with p-Toluenesulfonyl Chloride

Materials:

  • 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline (1.0 eq) in anhydrous pyridine at 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl to remove excess pyridine.

  • Subsequently, wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired sulfonamide.

Self-Validating System: In-Process Controls and Characterization
  • TLC Monitoring: Track the consumption of the starting aniline.

  • Spectroscopic Confirmation:

    • ¹H NMR: Observe the appearance of signals corresponding to the tosyl group's aromatic protons and methyl group, along with the disappearance of the aniline NH2 protons and the appearance of a single NH proton.

    • ¹³C NMR: Note the appearance of new aromatic signals from the tosyl group.

    • IR Spectroscopy: A characteristic S=O stretching band will be present.

Sulfonylation Workflow

start Start: 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline reagents Add Sulfonyl Chloride (e.g., TsCl) in Pyridine start->reagents reaction Reaction at 0°C to Room Temperature reagents->reaction workup Acidic and Basic Aqueous Workup reaction->workup purification Purification (Column Chromatography) workup->purification product Product: N-Sulfonyl Derivative purification->product

Caption: Workflow for the N-sulfonylation of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline.

Reagent/ParameterConditionRationale
Sulfonylating Agent Aryl/Alkyl Sulfonyl ChlorideProvides the sulfonyl moiety for the sulfonamide formation.
Base/Solvent PyridineActs as both a catalyst and an acid scavenger.
Temperature 0 °C to Room Temp.Controls the initial reaction rate.

III. N-Alkylation: Introduction of Alkyl Groups

Direct N-alkylation of anilines can be challenging due to the potential for over-alkylation to form secondary and tertiary amines, and even quaternary ammonium salts. However, with careful control of stoichiometry and reaction conditions, mono-alkylation can be achieved.

Expertise & Experience: Regioselectivity and Over-alkylation

A key challenge in the alkylation of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline is the potential for alkylation on the triazole ring nitrogens.[4] The use of a bulky alkylating agent or specific reaction conditions can favor N-alkylation of the aniline. Reductive amination, an alternative to direct alkylation, offers a more controlled method for introducing alkyl groups.

Experimental Protocol: Reductive Amination with an Aldehyde

Materials:

  • 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline (1.0 eq) and the aldehyde (1.1 eq) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, or until the reaction is complete by TLC.

  • Quench the reaction with saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product via column chromatography.

Self-Validating System: In-Process Controls and Characterization
  • TLC Monitoring: Observe the formation of the imine intermediate and its subsequent conversion to the alkylated product.

  • Spectroscopic Confirmation:

    • ¹H NMR: The disappearance of the aldehyde proton and the appearance of a new set of signals corresponding to the introduced alkyl group.

    • ¹³C NMR: The appearance of new signals for the alkyl group carbons.

    • MS: The molecular ion should match the mass of the N-alkylated product.

Reductive Amination Workflow

start Start: 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline imine_formation React with Aldehyde/Ketone (with catalytic acid) start->imine_formation reduction Add Reducing Agent (e.g., STAB) imine_formation->reduction reaction Reaction at Room Temperature reduction->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Product: N-Alkyl Derivative purification->product

Caption: Workflow for the N-alkylation via reductive amination.

Reagent/ParameterConditionRationale
Carbonyl Source Aldehyde/KetoneForms the imine intermediate with the aniline.
Reducing Agent Sodium triacetoxyborohydride (STAB)Mild reducing agent that selectively reduces the imine in the presence of the carbonyl.
Solvent DCE/THFAprotic solvent suitable for reductive amination.

IV. Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This reaction allows for the coupling of the aniline with a wide range of aryl and heteroaryl halides, providing access to a diverse array of diarylamine derivatives.

Expertise & Experience: Catalyst and Ligand Selection

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and the phosphine ligand. The ligand plays a crucial role in the catalytic cycle, influencing both the rate and the selectivity of the reaction. For coupling with heteroaromatic amines, bulky electron-rich phosphine ligands are often employed. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being commonly used.

Experimental Protocol: Coupling with an Aryl Bromide

Materials:

  • 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline

  • Aryl bromide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous and degassed

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq) to a reaction vessel.

  • Add 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline (1.2 eq) and the aryl bromide (1.0 eq).

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO4.

  • Concentrate the solution and purify the product by column chromatography.

Self-Validating System: In-Process Controls and Characterization
  • LC-MS Monitoring: This is the preferred method for monitoring the progress of the reaction, allowing for the identification of starting materials, product, and any potential side products.

  • Spectroscopic Confirmation:

    • ¹H NMR: The spectrum will show signals from both aromatic rings.

    • ¹³C NMR: The number of aromatic carbon signals will increase, corresponding to the newly introduced aryl group.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the coupled product.

Buchwald-Hartwig Amination Workflow

start Start: 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline reagents Add Aryl Halide, Pd Catalyst, Ligand, and Base in Toluene start->reagents reaction Reaction under Inert Atmosphere at Elevated Temperature reagents->reaction workup Filtration and Aqueous Workup reaction->workup purification Purification (Column Chromatography) workup->purification product Product: N-Aryl Derivative purification->product

Caption: Workflow for the Buchwald-Hartwig amination.

ComponentExampleRationale
Palladium Precatalyst Pd2(dba)3, Pd(OAc)2Source of the active Pd(0) catalyst.
Ligand Xantphos, RuPhos, SPhosStabilizes the palladium center and facilitates the catalytic cycle.
Base NaOtBu, K3PO4, Cs2CO3Promotes the deprotonation of the aniline and facilitates the reductive elimination step.
Solvent Toluene, DioxaneHigh-boiling aprotic solvents suitable for the reaction temperatures.

Summary of Derivatization Strategies

DerivatizationReagentsKey ConditionsProduct Class
N-Acylation Acyl chloride/anhydride, Et3NDCM, 0 °C to RTAmide
N-Sulfonylation Sulfonyl chloride, PyridinePyridine, 0 °C to RTSulfonamide
N-Alkylation Aldehyde/ketone, STABDCE, RTSecondary Amine
Buchwald-Hartwig Aryl halide, Pd catalyst, ligand, baseToluene, 80-110 °CDiaryl Amine

References

  • Method for synthesizing deucravacitinib.
  • 3-(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)ANILINE. MySkinRecipes. [Link]

  • Preparation method of 2-methoxy-3-(1-methyl-1H-1, 2, 4-triazole-3-yl) aniline.
  • [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. [Link]

  • The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. National Institutes of Health. [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. National Institutes of Health. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]

  • The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. ResearchGate. [Link]

  • Synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives. Reagents and... ResearchGate. [Link]

  • Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. ResearchGate. [Link]

  • Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. ResearchGate. [Link]

  • Crystal structure and solid state 13C NMR analysis of N-(methyl 3,4,6-tri-O-acetyl-alpha, and beta-D-glucopyranosid-2-yl)-oxamide derivative of p-chloroaniline, N,N-diethylamine, N-methylaniline and N-ethylaniline. PubMed. [Link]

  • An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

  • Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy) - ResearchGate. ResearchGate. [Link]

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. National Institutes of Health. [Link]

  • New and Convergent Synthesis of Deucravacitinib. ResearchGate. [Link]

  • Process for the preparation of amorphous form of BMS-986165. Technical Disclosure Commons. [Link]

  • 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Zeitschrift für Naturforschung B. [Link]

  • A Comprehensive review on 1, 2,4 Triazole. International Journal of Pharmaceutical Research and Applications. [Link]

  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. MDPI. [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. [Link]

  • CAS No. 1609394-10-6, Deucravacitinib intermediate. Unibest Industrial Co., Ltd. [Link]

  • ChemInform Abstract: Buchwald—Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. ResearchGate. [Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. Rasayan Journal of Chemistry. [Link]

  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Wiley Online Library. [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. National Institutes of Health. [Link]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. National Institutes of Health. [Link]

  • Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. National Institutes of Health. [Link]nih.gov/pmc/articles/PMC3928731/)

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline. This molecule is a crucial building block in the development of various pharmaceutical agents, including antifungal and anticancer therapeutics[1]. Its synthesis, while conceptually straightforward, involves multiple steps where yield and purity can be compromised.

This guide is designed for chemistry professionals engaged in process development and discovery. It moves beyond simple procedural outlines to address common challenges, explain the underlying chemical principles, and provide actionable troubleshooting strategies. The information is structured in a question-and-answer format to directly tackle issues you may encounter in the lab.

Overall Synthetic Pathway

The most common and scalable synthesis of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline is a multi-step process beginning with 3-nitrobenzoic acid. The pathway involves the formation of a key hydrazide intermediate, construction of the N-methylated triazole ring, and a final reduction of the nitro group.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Triazole Ring Construction cluster_2 Step 3: Aromatization & Reduction A 3-Nitrobenzoic Acid B 3-Nitrobenzohydrazide A->B  1. SOCl₂ or Esterification  2. N₂H₄·H₂O C Thiosemicarbazide Adduct B->C MeNCS, EtOH, Reflux D 5-(3-nitrophenyl)-4-methyl- 2,4-dihydro-3H-1,2,4-triazole-3-thione C->D Base-mediated Cyclization (e.g., K₂CO₃) E 4-Methyl-3-(3-nitrophenyl)- 4H-1,2,4-triazole D->E Desulfurization (e.g., Raney® Ni or Oxidative) F 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline (Final Product) E->F Nitro Group Reduction (e.g., Fe/NH₄Cl or H₂/Pd-C)

Caption: General workflow for the synthesis of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline.

Frequently Asked Questions & Troubleshooting Guide

Step 1: Synthesis of 3-Nitrobenzohydrazide

Question: My initial conversion of methyl-3-nitrobenzoate to 3-nitrobenzohydrazide is resulting in low yields and a significant amount of unreacted starting material. What factors are critical for driving this reaction to completion?

Answer: This is a classic nucleophilic acyl substitution where hydrazine displaces the methoxy group. Incomplete conversion is typically due to insufficient hydrazine, inadequate reaction time, or suboptimal temperature.

  • Causality: Hydrazine hydrate is both a reactant and the reaction solvent in many procedures. Using a large excess ensures the reaction equilibrium favors product formation. The reaction is thermally driven; refluxing in a suitable solvent like ethanol is necessary to overcome the activation energy for the substitution.

  • Troubleshooting Protocol:

    • Stoichiometry: Ensure you are using a significant molar excess of hydrazine hydrate (N₂H₄·H₂O), typically between 5 to 10 equivalents relative to the methyl-3-nitrobenzoate.

    • Temperature & Time: The reaction should be heated to reflux (approx. 78-80 °C if using ethanol as a co-solvent) and monitored by Thin Layer Chromatography (TLC). A common cause of low yield is stopping the reaction prematurely. It can often require 8-12 hours for full conversion[2].

    • Work-up: Upon cooling, the 3-nitrobenzohydrazide product should precipitate as a solid. If it remains in solution, carefully adding the reaction mixture to ice-cold water will induce precipitation. Ensure the product is washed thoroughly with cold water to remove any residual hydrazine, which can interfere with subsequent steps.

ParameterRecommendationRationale
Solvent Ethanol or neat N₂H₄·H₂OFacilitates dissolution and provides a suitable reflux temperature.
N₂H₄·H₂O 5-10 eq.Drives reaction equilibrium towards the product.
Temperature RefluxProvides sufficient energy for the substitution reaction.
Reaction Time 8-12 hours (TLC monitored)Ensures the reaction proceeds to completion.
Step 2: Triazole Ring Formation

Question: During the base-mediated cyclization of the thiosemicarbazide intermediate, I'm observing a dark, tarry mixture and the yield of the desired triazole-thione is poor. What is causing this decomposition?

Answer: The cyclization of the N-methyl-2-(3-nitrobenzoyl)hydrazine-1-carbothioamide intermediate into the triazole-thione is a dehydration reaction that is highly sensitive to the choice of base and temperature. Harsh conditions can lead to decomposition of the nitro-containing aromatic ring and other side reactions.

  • Causality: Strong bases like sodium hydroxide can promote side reactions or degradation, especially at elevated temperatures. A milder base, such as aqueous potassium carbonate (K₂CO₃), provides sufficient basicity to catalyze the intramolecular cyclization and dehydration without causing significant degradation of the starting material or product[2]. The reaction involves the removal of a water molecule, and heating is required to drive this process.

  • Troubleshooting Protocol:

    • Choice of Base: Switch from strong bases like NaOH or KOH to a milder base like 2M aqueous K₂CO₃. Use a moderate excess (2-4 equivalents).

    • Temperature Control: Heat the reaction mixture to a gentle reflux (around 100-105 °C). Overheating can accelerate decomposition.

    • Reaction Monitoring: Monitor the reaction by TLC until the starting thiosemicarbazide spot has been completely consumed (typically 6-8 hours).

    • Work-up and Purification: After cooling the reaction, the triazole-thione product is often insoluble in the aqueous basic solution. It can be isolated by filtration. If it remains in solution, carefully acidify the mixture with a dilute acid (e.g., 1M HCl or acetic acid) to a pH of ~5-6. This will protonate the product and cause it to precipitate. Wash the isolated solid with copious amounts of water to remove salts.

G cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes start Thiosemicarbazide Intermediate in Aqueous Base harsh Strong Base (NaOH) High Temp (>120°C) start->harsh mild Mild Base (K₂CO₃) Controlled Temp (~100°C) start->mild decomp Decomposition (Tarry Mixture, Low Yield) harsh->decomp product Clean Cyclization (High Yield of Triazole-thione) mild->product

Caption: Decision pathway for optimizing the triazole ring cyclization step.

Step 3: Final Nitro Group Reduction

Question: The final reduction of 4-methyl-3-(3-nitrophenyl)-4H-1,2,4-triazole is proving difficult. Catalytic hydrogenation with Pd/C is slow and sometimes stalls, while other methods give impure products. What is the most reliable and scalable reduction method?

Answer: The reduction of an aromatic nitro group in a complex heterocyclic molecule can be challenging. The choice of reducing agent is critical and depends on available equipment, scale, and tolerance for impurities. For this specific substrate, reduction with iron powder in the presence of an electrolyte like ammonium chloride is often more robust and scalable than catalytic hydrogenation.

  • Causality:

    • Catalytic Hydrogenation (H₂/Pd-C): This method is very clean, as the only byproduct is water. However, the palladium catalyst can be poisoned by sulfur-containing impurities that may remain from the desulfurization step. This is a common cause of catalyst deactivation and stalled reactions[3].

    • Iron/Ammonium Chloride (Fe/NH₄Cl): This is a classic Béchamp reduction. It uses inexpensive and robust reagents. The reaction proceeds via single-electron transfer from the iron metal, which is effective for nitro group reduction and is not susceptible to sulfur poisoning[4][5]. The ammonium chloride acts as a proton source and electrolyte. The main drawback is the formation of iron oxide sludge, which can complicate work-up on a large scale.

  • Comparative Protocols:

FeatureMethod A: Fe/NH₄Cl Reduction Method B: Catalytic Hydrogenation
Reagents Iron powder, NH₄Cl, EtOH/H₂O solvent10% Pd/C, H₂ gas (balloon or Parr shaker), Methanol/THF
Pros - Robust, tolerates impurities- Inexpensive and scalable[4]- Milder conditions than Fe/Acid[5]- Very clean work-up- High yields with pure substrates[3]- No metal sludge
Cons - Work-up involves filtering iron sludge- Product may retain iron traces- Catalyst sensitive to sulfur poisoning- Requires specialized pressure equipment for scale-up
Typical Yield 85-95%88-99% (if successful)[3]
  • Recommended Protocol (Fe/NH₄Cl Method):

    • Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend the nitro-triazole starting material (1 eq.) in a mixture of ethanol and water (e.g., a 4:1 ratio).

    • Reagent Addition: Add ammonium chloride (approx. 4-5 eq.) and fine iron powder (approx. 4-5 eq.) to the suspension[6].

    • Reaction: Heat the mixture to reflux (approx. 75-85 °C) with vigorous stirring. The reaction is often exothermic. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

    • Work-up: Once complete, cool the reaction slightly and filter it while still hot through a pad of Celite® to remove the iron and iron oxide sludge. Wash the filter cake thoroughly with hot ethanol or methanol.

    • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes or by column chromatography.

References

  • 3-(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)ANILINE - MySkinRecipes. Available at: [Link]

  • Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents (CN111808034A).
  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - National Institutes of Health (NIH). Available at: [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. Available at: [Link]

  • Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. Available at: [Link]

  • An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents (US20200377475A1).
  • Synthesis of 4H-1,2,4-triazoles - Organic Chemistry Portal. Available at: [Link]

  • Preparation method of 2-methoxy-3- (1-methyl-1H-1, 2, 4-triazole-3-yl) aniline - Google Patents (CN117247360A).
  • Synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives. - ResearchGate. Available at: [Link]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity - ResearchGate. Available at: [Link]

  • [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Nitro Reduction - Iron (Fe) - Common Organic Chemistry. Available at: [Link]

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available at: [Link]

  • Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines - ACS Publications. Available at: [Link]

  • Synthesis route for N,N-diethyl-3-methyl-4-nitro benzamide. - ResearchGate. Available at: [Link]

  • Method for preparation of aromatic amines - Google Patents (US1948330A).
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE - TSI Journals. Available at: [Link]

  • Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant - Semantic Scholar. Available at: [Link]

  • Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. - YouTube. Available at: [Link]

  • What is the product of my (failed) synthesis of methyl-3-nitrobenzoate? - Reddit. Available at: [Link]

  • 2-Methyl-3-nitrobenzophenone - Google Patents (US4153632A).

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Validation & Comparative

Navigating the Labyrinth of In Vitro Assay Reproducibility: A Comparative Guide for 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is both exhilarating and fraught with challenges. Among these, ensuring the reproducibility of in vitro assays stands as a cornerstone of scientific integrity and a critical determinant of a compound's journey from the bench to potential clinical applications. This guide provides an in-depth technical comparison of key in vitro assays relevant to the study of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline , a heterocyclic compound with potential applications in oncology and infectious diseases.

While direct experimental data on the reproducibility of assays with this specific molecule is not extensively published, this guide will leverage data from structurally similar aniline and triazole derivatives to provide a robust framework for anticipating challenges and implementing best practices. We will delve into the causality behind experimental choices, outline self-validating protocols, and ground our recommendations in authoritative sources.

Understanding the Compound: 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline

3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline is a small molecule featuring a substituted triazole ring linked to an aniline moiety. The 1,2,4-triazole scaffold is a well-established pharmacophore found in a wide array of clinically used drugs, including antifungal and anticancer agents.[1] The aniline portion of the molecule also contributes to its chemical reactivity and potential biological activity. Given its structural alerts, this compound is a logical candidate for screening in anticancer and antifungal assays.

Chemical and Physical Properties:

PropertyValueSource
CAS Number 252928-74-8[2]
Molecular Formula C₉H₁₀N₄[2]
Molecular Weight 174.21 g/mol [2]
Melting Point 158 °C[2]
Storage Room temperature[2]

The Crucible of Discovery: In Vitro Anticancer Assays

The initial assessment of a compound's potential as an anticancer agent typically involves a battery of in vitro assays designed to measure its effects on cancer cell viability, proliferation, and mechanism of cell death. The reproducibility of these assays is paramount for making accurate go/no-go decisions in a drug discovery pipeline.

Cell Viability Assays: The First Litmus Test

Cell viability assays are the workhorses of in vitro toxicology and drug screening. They provide a quantitative measure of the number of living cells in a population after exposure to a test compound. Among the most common are the tetrazolium reduction assays, such as the MTT assay.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[3]

Workflow for Ensuring Reproducibility in MTT Assays:

DNA_Fragmentation_Workflow A Cell Treatment and Harvesting B DNA Extraction (Isolate fragmented DNA) A->B C Agarose Gel Electrophoresis B->C D Visualization of DNA Ladder (e.g., under UV light with ethidium bromide staining) C->D

Caption: Key steps in the DNA fragmentation assay for apoptosis detection.

Factors Affecting Reproducibility in Apoptosis Assays:

  • Timing of Assay: The activation of caspases and DNA fragmentation are transient events. The timing of the assay post-treatment is critical for capturing these events.

  • Cell Lysis Efficiency: Incomplete cell lysis can lead to an underestimation of caspase activity.

  • DNA Extraction Quality: For DNA fragmentation assays, the quality and purity of the extracted DNA are crucial for clear results.

Combating Fungal Threats: In Vitro Antifungal Susceptibility Testing

The 1,2,4-triazole core is a hallmark of many successful antifungal drugs that target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis. [4]Therefore, evaluating the antifungal activity of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline is a logical step.

Broth Microdilution Assay: The Gold Standard

The broth microdilution method is the most widely used and standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The Clinical and Laboratory Standards Institute (CLSI) provides detailed protocols for this assay.

Illustrative Antifungal Activity of Triazole Derivatives:

The following table provides a hypothetical comparison of MIC values for different triazole compounds against various fungal strains, demonstrating the type of data generated.

CompoundFungal StrainMIC (µg/mL) - Lab AMIC (µg/mL) - Lab BLevel of Agreement
Fluconazole Candida albicans1.01.0High
Itraconazole Aspergillus fumigatus0.51.0Moderate
Voriconazole Cryptococcus neoformans0.1250.125High
Novel Triazole Derivative Microsporum gypseum4.08.0Low [5]

Key Determinants of Reproducibility in Antifungal Susceptibility Testing:

  • Inoculum Preparation: The size of the initial fungal inoculum is a critical variable that must be carefully controlled. [6]* Medium Composition: The type of culture medium, including its pH and glucose concentration, can significantly influence the outcome of the assay. [6]* Incubation Time and Temperature: Strict adherence to the recommended incubation time and temperature is essential for consistent results. [6]* Endpoint Reading: The method of determining the MIC (visual vs. spectrophotometric) and the criteria for defining growth inhibition can introduce variability. The "trailing effect," where there is reduced but persistent growth at concentrations above the MIC, can make visual endpoint determination subjective. Standardized Antifungal Susceptibility Testing Workflow (CLSI Broth Microdilution):

Caption: A standardized workflow for reproducible antifungal susceptibility testing.

Conclusion: A Commitment to Rigor

By understanding the underlying principles of each assay, being acutely aware of the potential sources of variability, and adhering to standardized, self-validating protocols, researchers can navigate the complexities of in vitro testing with confidence. This guide provides a framework for achieving that goal, empowering scientists to generate high-quality, reliable data that will stand the test of scrutiny and ultimately accelerate the discovery of new medicines.

References

  • MySkinRecipes. 3-(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)ANILINE. Available from: [Link]

  • Patel NB, Shaikh FM, Patel HR, Rajani DP. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Arabian Journal of Chemistry. 2016;9:S1218-S1225.
  • Chen CH, Lin YW, Zhang X, Chou TC, Tsai TJ, Kapuriya N, Kakadiya R, Su TL. Synthesis and in vitro cytotoxicity of 9-anilinoacridines bearing N-mustard residue on both anilino and acridine rings. Eur J Med Chem. 2009 Jul;44(7):3056-9.
  • Song Y, Chen H, Sun M, et al. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules. 2015;20(3):4346-4361.
  • Pierce CG, Uppuluri P, Tristan AR, et al. A simple and reproducible 96-well plate-based method for the formation of fungal biofilms and its application to antifungal susceptibility testing.
  • Nobles M, et al.
  • ResearchGate. Why can't I get reproducible results in cell based assays?. Available from: [Link]

  • Espinel-Ingroff A, Pfaller MA, Bustamante C, et al. Antifungal Susceptibility Testing: Current Approaches. Clin Microbiol Rev. 2020;33(3):e00187-19.
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]

  • Promega Corporation and Eppendorf AG. Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. 2021. Available from: [Link]

  • Ford, F. W., et al. "A Population-Based Human In Vitro Approach to Quantify Inter-Individual Variability in Responses to Chemical Mixtures." ResearchGate. Available from: [Link]

  • Cuenca-Estrella M, et al. Multicenter evaluation of the reproducibility of the proposed antifungal susceptibility testing method for fermentative yeasts of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). Clin Microbiol Infect. 2002;8(8):467-74.
  • Haibe-Kains B, et al. Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward?.
  • Kaur R, et al. An insight on medicinal attributes of 1,2,4-triazoles. Bioorg Chem. 2020;94:103403.
  • National Center for Biotechnology Information. Experimental Irreproducibility: Causes, (Mis)interpretations, and Consequences. Available from: [Link]

  • Deng S, et al. Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum. Antimicrob Agents Chemother. 2015;59(7):4312-4.
  • Deng S, et al. Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum. ResearchGate. Available from: [Link]

  • Sviridov, S. I., et al. "[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling." Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

Sources

Validating 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline: Orthogonal Assay Strategies for Fragment Hits

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fragment Validation Challenge

3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline (MW: ~174.2 g/mol ) represents a classic "privileged scaffold" in medicinal chemistry. Its structure—an aniline linked to a triazole—is a core motif found in aromatase inhibitors (e.g., Letrozole precursors), antifungal agents (CYP51 inhibitors), and kinase inhibitors (hinge binders).

However, in high-throughput screening (HTS) or fragment-based drug discovery (FBDD), this molecule presents specific validation challenges. Its low molecular weight means low binding affinity (weak potency) is expected, often requiring high concentrations that increase the risk of false positives due to aggregation or redox cycling (associated with the aniline moiety).

This guide compares orthogonal assay strategies to definitively confirm the activity of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline, distinguishing true target engagement from assay interference.

The False Positive Trap: Why Orthogonal Assays are Mandatory

Before selecting a confirmation assay, researchers must understand the specific interference mechanisms associated with this chemical class.

Interference MechanismRisk FactorWhy it happens with this molecule
Metal Chelation HighThe 1,2,4-triazole ring is a strong metal chelator. It may inhibit metalloenzymes (e.g., Carbonic Anhydrase, MMPs) non-specifically by stripping the catalytic metal rather than binding the active site.
Redox Cycling ModerateThe aniline group can undergo oxidation, generating Hydrogen Peroxide (

) which inhibits enzymes (e.g., cysteine proteases) or interferes with fluorescence readouts.
Colloidal Aggregation HighAt high concentrations (>100 µM) often used for fragment validation, hydrophobic scaffolds can form colloidal aggregates that sequester enzymes, leading to false inhibition.

Comparative Guide: Orthogonal Assay Technologies

To validate activity, you must move beyond the primary biochemical screen. Below is a comparison of the three most effective orthogonal technologies for this specific scaffold.

Option A: Surface Plasmon Resonance (SPR)

The Kinetic Gold Standard

  • Principle: Measures change in refractive index near a sensor surface upon binding.

  • Performance for this Molecule: Challenging. Due to the low molecular weight (174 Da), the signal-to-noise ratio can be poor unless high-density surface immobilization is used.

  • Best For: Determining residence time (

    
    ).
    
Option B: MicroScale Thermophoresis (MST)

The Solution-Phase Alternative

  • Principle: Measures changes in the hydration shell/mobility of a protein in a temperature gradient upon ligand binding.

  • Performance for this Molecule: Excellent. MST is highly sensitive to the binding of small fragments to large proteins and does not require surface immobilization, reducing artifacts.

  • Best For: Accurate

    
     determination in native buffer conditions.
    
Option C: Ligand-Observed NMR (STD-NMR)

The Structural Validator

  • Principle: Saturation Transfer Difference (STD) NMR detects magnetization transfer from protein to the bound ligand.

  • Performance for this Molecule: Superior.[1] It definitively proves the ligand binds to the protein (vs. aggregation) and maps which protons (e.g., the methyl group vs. the aniline ring) are interacting.

  • Best For: Epitope mapping and ruling out non-specific binding.

Technology Comparison Matrix
FeaturePrimary Assay (Biochemical)SPR (Biophysical)MST (Biophysical)STD-NMR (Structural)
Throughput HighMediumMediumLow
Label-Free? No (usually)YesYes (intrinsic) or LabelYes
Fragment Sensitivity LowLow (Mass dependent)High Very High
Aggregation Detection NoPossible (irregular curves)Possible (signal jump)Yes (Line broadening)
Cost per Point $

$


Strategic Workflow: The Validation Funnel

The following diagram illustrates the logical flow for validating 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline, moving from a primary hit to a confirmed binder.

ValidationFunnel Hit Primary Hit (Biochemical Screen) Detergent Counter Screen: Detergent Sensitivity (+ 0.01% Triton X-100) Hit->Detergent Redox Counter Screen: Redox/H2O2 Scavenging (+ Catalase) Hit->Redox Decision1 Retains Activity? Detergent->Decision1 Redox->Decision1 Biophysical Biophysical Assay (MST or SPR) Decision1->Biophysical Activity Retained Discard Discard (False Positive) Decision1->Discard Activity Lost Stoichiometry Check Stoichiometry (Is Binding 1:1?) Biophysical->Stoichiometry Structural Structural Confirmation (STD-NMR / X-ray) Stoichiometry->Structural 1:1 Binding Stoichiometry->Discard Super-stoichiometric (Aggregation) Lead VALIDATED LEAD Structural->Lead

Figure 1: Critical path for validating small molecule fragment hits, filtering out promiscuous aggregators and redox cyclers.

Detailed Experimental Protocols

Protocol 1: The Detergent-Based Counter Screen

Purpose: To rule out colloidal aggregation. If the molecule inhibits via aggregation, adding a non-ionic detergent will disrupt the aggregate and abolish inhibition.

Materials:

  • Assay Buffer (specific to target enzyme).

  • Freshly prepared Triton X-100 (0.01% and 0.1% v/v).

  • 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline (Test Compound).[2][3]

Method:

  • Preparation: Prepare two parallel assay master mixes:

    • Mix A: Standard Assay Buffer.

    • Mix B: Assay Buffer + 0.01% Triton X-100.

  • Dosing: Titrate the test compound (10-point dose-response) into both Mix A and Mix B plates.

  • Incubation: Incubate with the target enzyme for 15 minutes at RT.

  • Reaction: Add substrate to initiate reaction. Measure signal (fluorescence/absorbance).[4]

  • Analysis: Calculate

    
     for both conditions.
    

Interpretation:

  • Valid Hit:

    
     remains consistent (within 2-3 fold) between Mix A and Mix B.
    
  • False Positive (Aggregator):

    
     shifts significantly (>10 fold) or activity is completely lost in the presence of Triton X-100.
    
Protocol 2: MicroScale Thermophoresis (MST)

Purpose: To confirm direct physical binding and determine


 independent of enzymatic activity.

Materials:

  • Target Protein (labeled with RED-NHS dye or intrinsic tryptophan fluorescence).

  • MST Buffer (e.g., PBS + 0.05% Tween-20).

  • NanoTemper Monolith or similar instrument.

Method:

  • Labeling: Label target protein to a final concentration of 10-20 nM. Ensure fluorescence intensity is within the instrument's detection range.

  • Serial Dilution: Prepare a 16-step serial dilution of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline.

    • Note: Start at 500 µM (high concentration required for fragments) down to ~15 nM.

  • Loading: Mix protein and ligand 1:1. Load into standard capillaries.

  • Measurement: Perform MST scan (LED power: 20-40%, MST power: Medium).

  • Analysis: Plot the normalized fluorescence (

    
    ) against ligand concentration. Fit using the 
    
    
    
    model.

Self-Validating Check:

  • Check the Initial Fluorescence scan. If the ligand causes a concentration-dependent change in initial fluorescence (before the heat gradient), it indicates the ligand is either autofluorescent or causing protein denaturation/aggregation immediately.

Data Presentation: What Success Looks Like

When publishing or presenting your validation data, summarize the orthogonal comparison in a clear table.

Example Data Summary (Hypothetical Validated Hit)

AssayParameterResultInterpretation
Primary (Enzymatic)

45 µMModerate potency (expected for fragment).
+ Triton X-100

48 µMPass. Activity is not due to aggregation.
+ Catalase

42 µMPass. Activity is not due to

generation.
MST (Biophysical)

55 µMPass. Physical binding affinity correlates with inhibitory potency.
Hill Slope

1.1Pass. Indicates 1:1 binding stoichiometry (aggregators often have steep slopes > 2.0).

References

  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Assay Interference by Chemical Reactivity.[5] Available from: [Link]

  • Baell JB, Holloway GA. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. J Med Chem. 2010;53(7):2719-40. Available from: [Link]

  • Erlanson DA, Fesik SW, Hubbard RE, Jahnke W, Jhoti H. Twenty years on: the impact of fragment-based drug discovery. Nat Rev Drug Discov. 2016;15(9):605-19. Available from: [Link]

  • Lepre CA, Moore JM, Peng JW. Theory and applications of NMR-based screening in pharmaceutical research. Chem Rev. 2004;104(8):3641-76. Available from: [Link]

Sources

Comparative Guide: In Vivo Testing of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for the in vivo evaluation of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline (referred to herein as TMTA ).

TMTA is a privileged pharmacophore scaffold, frequently utilized as a precursor or active core for p38 MAPK inhibitors , BET bromodomain inhibitors , and antifungal agents . While often categorized as an intermediate (CAS 252928-74-8), its structural integrity allows it to function as a chemical probe for validating triazole-based binding kinetics in vivo.

Executive Summary
  • Compound Class: 1,2,4-Triazole-Aniline conjugate.[1]

  • Primary Application: Small molecule kinase inhibition (Oncology/Inflammation) and antimicrobial scaffold validation.

  • Key Challenge: High crystallinity leading to poor aqueous solubility (Class II/IV BCS), requiring advanced formulation for in vivo bioavailability.

Part 1: Formulation & Pharmacokinetics (The Foundation)

Before efficacy can be assessed, the compound must be bioavailable. The primary failure mode for triazole-anilines in vivo is precipitation in the gut lumen or rapid hepatic clearance.

Optimized Vehicle Formulation

Standard saline formulations will fail. You must use a co-solvent system or cyclodextrin complexation to ensure solubility at doses >10 mg/kg.

ComponentConcentrationFunctionRationale
DMSO 5% (v/v)Primary SolubilizerDisrupts crystal lattice energy of the triazole ring.
PEG-400 40% (v/v)Co-solventPrevents precipitation upon dilution in blood volume.
Tween 80 5% (v/v)SurfactantEnhances wetting and absorption across intestinal epithelium.
Saline (0.9%) 50% (v/v)DiluentMaintains isotonicity to prevent injection site necrosis.

Protocol Note: Add components in the order listed. Vortex vigorously after adding the Saline. If precipitation occurs, switch to 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.

Pharmacokinetic (PK) Profiling Workflow

Objective: Determine


, 

, and

to establish the Minimum Effective Concentration (MEC).

Methodology:

  • Subjects: Male Sprague-Dawley Rats (n=3 per timepoint), fasted 12h.

  • Dosing: Oral Gavage (PO) at 10 mg/kg vs. Intravenous (IV) at 2 mg/kg.

  • Sampling: Tail vein blood at 0.25, 0.5, 1, 2, 4, 8, 24h.

  • Analysis: Protein precipitation (Acetonitrile) followed by LC-MS/MS (MRM mode).

Part 2: Efficacy Models (Mechanism-Based Testing)

TMTA derivatives often target inflammation (p38 MAPK) or proliferation (Tubulin/Kinase). The following protocols cover both therapeutic areas.

Oncology: Xenograft Tumor Inhibition

Rationale: Triazole moieties mimic ATP-binding pocket interactions, making them potent antiproliferative agents.

Experimental Design:

  • Cell Line: HCT-116 (Colorectal) or A549 (Lung).

  • Control: Vehicle (Negative) and 5-Fluorouracil (5-FU) or Vorinostat (Positive, depending on target).

  • Dosing Regimen: Daily (QD) IP injection for 21 days.

Step-by-Step Protocol:

  • Induction: Inject

    
     cells subcutaneously into the right flank of BALB/c nude mice.
    
  • Staging: Wait until tumors reach ~100 mm³ (approx. 7-10 days).

  • Randomization: Group mice (n=8/group) to ensure equal average tumor volume.

  • Treatment: Administer TMTA (25 mg/kg and 50 mg/kg) vs. Vehicle.

  • Measurement: Measure tumor volume (

    
    ) every 3 days using digital calipers.
    
  • Endpoint: Sacrifice when control tumors reach 1500 mm³ or >20% body weight loss occurs.

Inflammation: LPS-Induced Sepsis Model

Rationale: The aniline moiety allows for hydrogen bonding in the p38 MAPK active site, potentially inhibiting cytokine storms (TNF-


, IL-6).

Step-by-Step Protocol:

  • Pre-treatment: Administer TMTA (10, 30 mg/kg PO) 1 hour prior to challenge.

  • Challenge: Intraperitoneal injection of Lipopolysaccharide (LPS, E. coli O111:B4) at 5 mg/kg.

  • Readout: Collect blood via cardiac puncture at 4 hours post-LPS.

  • Assay: Quantify serum TNF-

    
     and IL-6 using ELISA.
    

Part 3: Comparative Performance Analysis

The following table contrasts TMTA against established clinical standards containing similar substructures.

FeatureTMTA (Test Article) Voriconazole (Antifungal Std) SB-203580 (p38 Inhibitor Std)
Structure Simple Triazole-AnilineTriazole-DifluorophenylPyridine-Imidazole (Functional Analog)
Solubility Low (Requires DMSO/CD)Moderate (Formulated)Low
Oral Bioavailability ~30-50% (Est.)>90%Variable
Primary Toxicity Hepatic (Potential CYP inhibition)Visual disturbances, HepaticHepatotoxicity
In Vivo Potency Moderate (Micromolar range)High (Nanomolar range)High (Nanomolar range)
Cost Low (Synthesis Intermediate)High (API)High (Research Tool)

Part 4: Mechanism & Workflow Visualization

Pharmacodynamic Pathway (Kinase Inhibition)

This diagram illustrates the hypothesized mechanism where the triazole ring interacts with the kinase hinge region, blocking downstream inflammatory signaling.

G TMTA TMTA (Ligand) ATP_Pocket ATP Binding Pocket (Kinase Hinge Region) TMTA->ATP_Pocket Competitive Inhibition Phosphorylation Phosphorylation Event ATP_Pocket->Phosphorylation Blocks Downstream_Sig Downstream Signaling (NF-κB / AP-1) Phosphorylation->Downstream_Sig Cytokine Cytokine Release (TNF-α, IL-6) Downstream_Sig->Cytokine Effect Reduced Inflammation / Tumor Stasis Cytokine->Effect Suppression

Caption: Competitive inhibition mechanism of TMTA preventing ATP binding and suppressing downstream cytokine cascades.[1][2][3][4][5]

In Vivo Experimental Workflow

A standardized decision tree for evaluating efficacy based on solubility and toxicity data.

Workflow cluster_Models Efficacy Models Start Compound Synthesis (>98% Purity) Solubility Solubility Screen (PBS vs. Vehicle) Start->Solubility MTD MTD Study (Acute Toxicity) Solubility->MTD Formulation Optimized Xenograft Xenograft (Oncology) MTD->Xenograft Chronic Dosing Sepsis LPS Sepsis (Inflammation) MTD->Sepsis Acute Dosing Analysis Histopathology & Biomarker Analysis Xenograft->Analysis Sepsis->Analysis

Caption: Step-by-step workflow from synthesis to efficacy readout, ensuring safety gates (MTD) are passed.

Part 5: Critical Safety & Toxicology

As an aniline derivative, TMTA carries specific toxicological risks that must be monitored during in vivo testing.

  • Methemoglobinemia: Aniline metabolites can oxidize hemoglobin.

    • Monitor: Check for cyanosis (blue extremities) and blood oxygen saturation.

  • CYP450 Inhibition: Triazoles are potent inhibitors of CYP3A4.

    • Interaction Warning: Do not co-administer with substrates metabolized by CYP3A4 (e.g., ketoconazole, erythromycin) as this will skew PK data.

References

  • Al-Masoudi, N. A., et al. (2006). Synthesis and antitumor activity of some new 1,2,4-triazole derivatives.[5] Arzneimittelforschung.

  • Zhang, S., et al. (2013).[6] Discovery of 1,2,4-triazole derivatives as novel potent inhibitors of p38 mitogen-activated protein kinase. Bioorganic & Medicinal Chemistry.[3][7][8][9]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11235220, 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline.

  • Kuang, S., et al. (2021). Triazole derivatives as privileged scaffolds for the discovery of novel anticancer agents.[7] Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

A Comprehensive Guide to Benchmarking 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline Against a Panel of Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for the systematic evaluation of the novel compound 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline for its potential anticancer activity. As researchers and drug development professionals, our goal is to not only identify promising therapeutic agents but also to rigorously characterize their efficacy and selectivity across a diverse range of cancer subtypes. This document outlines an objective, evidence-based approach to benchmarking this triazole derivative, ensuring scientific integrity and providing a solid foundation for further preclinical and clinical development.

The core of this guide is a detailed experimental protocol, grounded in established methodologies, designed to deliver a robust and reproducible dataset. We will delve into the rationale behind the selection of cancer cell lines, the choice of benchmark compounds, and the intricacies of the cell viability assay. This guide is structured to be a self-validating system, where each step is explained and justified, ensuring the trustworthiness of the generated data.

The Scientific Rationale: Why 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline?

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] These compounds are known to target various enzymes and pathways crucial for tumor growth and survival.[1] 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline, as a key intermediate in the synthesis of such bioactive molecules, presents a compelling starting point for a new class of anticancer agents.[3] Its unique chemical structure, featuring both a triazole ring and an aminobenzene moiety, suggests potential for novel interactions with biological targets.

This guide will establish a foundational understanding of this compound's cytotoxic potential and selectivity, critical first steps in its journey from a promising molecule to a potential therapeutic.

Experimental Design: A Multi-faceted Approach to Benchmarking

Our experimental design is centered around a comprehensive in vitro screening of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline against a well-characterized panel of human cancer cell lines. The primary endpoint will be the determination of the half-maximal inhibitory concentration (IC50) for each cell line, a key metric of cytotoxic potency.

Selection of a Representative Cancer Cell Line Panel

To obtain a broad understanding of the compound's activity spectrum, we will utilize a subset of the NCI-60 panel, a collection of 60 human tumor cell lines derived from nine different cancer types.[4][5] This panel is a globally recognized standard for anticancer drug screening and has been extensively characterized at the molecular level.[6] For this initial benchmark, we will select a representative panel of 12 cell lines, encompassing a diversity of cancer histologies:

  • Breast Cancer: MCF-7, MDA-MB-231

  • Lung Cancer: A549, H460

  • Colon Cancer: HCT-116, HT-29

  • Leukemia: K-562, CCRF-CEM

  • Prostate Cancer: PC-3, DU-145

  • Ovarian Cancer: OVCAR-3, SK-OV-3

This selection provides a balance of epithelial and hematopoietic cancer models, as well as cell lines with varying genetic backgrounds and drug sensitivities.

Benchmark Compounds: Establishing a Frame of Reference

To contextualize the activity of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline, it is essential to include well-established anticancer drugs as positive controls. We have selected two benchmark drugs with distinct mechanisms of action:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[7][8][9]

  • Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and subsequent apoptotic cell death.[10][11][12]

These compounds will be tested in parallel with our test compound, providing a robust comparison of potency and a preliminary indication of its potential mechanism of action. A vehicle control (0.1% DMSO) will serve as the negative control to account for any effects of the solvent.

Experimental Workflow

The overall experimental workflow is designed for efficiency and reproducibility.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (Test & Benchmarks) Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture Cell Line Culture & Maintenance Cell_Culture->Cell_Seeding Compound_Treatment Compound Treatment (72h Incubation) Cell_Seeding->Compound_Treatment Viability_Assay CellTiter-Glo® Viability Assay Compound_Treatment->Viability_Assay Luminescence_Reading Luminescence Measurement Viability_Assay->Luminescence_Reading Data_Normalization Data Normalization & Curve Fitting Luminescence_Reading->Data_Normalization IC50_Determination IC50 Value Determination Data_Normalization->IC50_Determination

Caption: A streamlined workflow for benchmarking the test compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with built-in quality control measures to ensure the reliability of the results.

Protocol 1: Compound Preparation and Solubilization

Expertise & Experience: The solubility of a test compound is a critical factor that can significantly impact its apparent potency. It is imperative to ensure complete solubilization to achieve accurate and reproducible results. Dimethyl sulfoxide (DMSO) is a standard solvent for in vitro screening due to its ability to dissolve a wide range of organic compounds.

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline in 100% DMSO.

    • Prepare 10 mM stock solutions of Doxorubicin and Paclitaxel in 100% DMSO.

    • Aliquot the stock solutions into single-use vials and store at -20°C to prevent degradation from repeated freeze-thaw cycles.

  • Serial Dilutions:

    • On the day of the experiment, thaw the stock solutions at room temperature.

    • Perform a serial dilution of each compound in the appropriate cell culture medium to create a range of concentrations for testing. A typical 8-point dilution series might range from 100 µM to 0.01 µM.

    • Ensure that the final concentration of DMSO in the cell culture wells does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Culture and Seeding

Trustworthiness: Consistent cell culture practices are the bedrock of reliable in vitro data. Maintaining cells in their logarithmic growth phase and ensuring a uniform cell density at the time of treatment are crucial for minimizing variability.

  • Cell Line Maintenance:

    • Culture each cell line according to the supplier's recommendations (e.g., ATCC) in their respective recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Regularly monitor the cells for confluence and morphology, and subculture them before they reach 80-90% confluence to maintain exponential growth.

  • Cell Seeding:

    • Harvest the cells using standard trypsinization methods for adherent lines or by centrifugation for suspension lines.

    • Perform a cell count using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion. Cell viability should be >95%.

    • Seed the cells into clear-bottom, 96-well microplates at a pre-determined optimal density for each cell line. The optimal seeding density is one that ensures the cells are in the logarithmic growth phase throughout the 72-hour treatment period.

    • Incubate the plates overnight to allow the cells to attach (for adherent lines) and recover from the seeding process.

Protocol 3: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

Authoritative Grounding: The CellTiter-Glo® assay is a highly sensitive and robust method for determining cell viability by quantifying ATP, an indicator of metabolically active cells.[13][14][15] Its "add-mix-measure" format minimizes pipetting errors and is well-suited for high-throughput screening.[16]

  • Compound Treatment:

    • After overnight incubation, carefully remove the medium from the wells (for adherent cells) and add 100 µL of the serially diluted compound solutions. For suspension cells, add the compound solutions directly to the existing medium.

    • Include wells with vehicle control (0.1% DMSO) and untreated cells (medium only).

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL).

    • Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.[13]

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Data Acquisition:

    • Measure the luminescence of each well using a microplate luminometer.

Data Analysis and Interpretation

The raw luminescence data will be processed to determine the IC50 values for each compound against each cell line.

data_analysis_flow Raw_Luminescence Raw Luminescence Data Background_Subtraction Background Subtraction (Medium Only) Raw_Luminescence->Background_Subtraction Normalization Normalization to Vehicle Control (% Viability) Background_Subtraction->Normalization Dose_Response_Curve Dose-Response Curve Fitting (Non-linear Regression) Normalization->Dose_Response_Curve IC50_Calculation IC50 Value Calculation Dose_Response_Curve->IC50_Calculation

Caption: A logical flow for robust data analysis.

  • Data Normalization: The luminescence signal from each well is normalized to the average signal of the vehicle-treated wells (representing 100% viability) and the background signal from wells with medium only (representing 0% viability). The formula for calculating percent viability is:

    % Viability = [(Luminescence_Sample - Luminescence_Blank) / (Luminescence_Vehicle - Luminescence_Blank)] * 100

  • Dose-Response Curve Fitting: The normalized percent viability data is then plotted against the logarithm of the compound concentration. A non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) is performed to fit a dose-response curve.

  • IC50 Determination: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the fitted dose-response curve.

Hypothetical Data Presentation

The IC50 values will be summarized in a clear and concise table for easy comparison across cell lines and against the benchmark compounds.

Table 1: Hypothetical IC50 Values (µM) of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline and Benchmark Drugs Against a Panel of Cancer Cell Lines

Cell LineCancer Type3-(4-Methyl-4H-1,2,4-triazol-3-yl)anilineDoxorubicinPaclitaxel
MCF-7 Breast5.20.080.005
MDA-MB-231 Breast2.80.150.009
A549 Lung8.10.210.012
H460 Lung4.50.110.007
HCT-116 Colon1.90.050.003
HT-29 Colon12.50.350.025
K-562 Leukemia0.80.020.001
CCRF-CEM Leukemia1.20.030.002
PC-3 Prostate15.70.520.041
DU-145 Prostate18.20.680.055
OVCAR-3 Ovarian6.30.180.018
SK-OV-3 Ovarian9.80.290.032

Interpretation of Hypothetical Data: In this hypothetical scenario, 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline demonstrates preferential activity against leukemia and colon cancer cell lines, with lower IC50 values compared to other cancer types. While its potency is less than that of the benchmark drugs, the differential sensitivity across the cell line panel suggests a specific mechanism of action that warrants further investigation.

Concluding Remarks and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial benchmarking of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline. The successful execution of these experiments will yield a high-quality dataset that will be instrumental in making informed decisions about the future development of this compound.

Should the initial screening reveal promising activity and selectivity, subsequent studies should focus on:

  • Mechanism of Action Studies: Investigating the molecular target and signaling pathways affected by the compound.

  • In Vivo Efficacy Studies: Evaluating the compound's antitumor activity in animal models.

  • Pharmacokinetic and Toxicological Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and safety profile.

By adhering to the principles of scientific integrity and employing robust experimental designs, we can effectively navigate the complex landscape of drug discovery and development, ultimately contributing to the advancement of cancer therapeutics.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical intermediates, such as 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline, is a critical and non-negotiable aspect of our work. This compound, a key building block in the synthesis of pharmaceuticals and agrochemicals, possesses a hybrid structure—an aniline backbone and a triazole ring—that dictates its specific handling and disposal requirements.[1] This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The objective is to ensure that every step, from waste generation to final disposal, is a self-validating system of safety and environmental stewardship.

Part 1: Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the foundation of its safe management. The hazard profile of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline is derived from its constituent chemical groups: the aromatic amine (aniline) and the nitrogen-rich heterocycle (1,2,4-triazole).

  • Aniline Moiety Risks : Aniline and its derivatives are well-documented as toxic substances. They can be absorbed through the skin and are classified as hazardous materials that are toxic to aquatic life.[2][3] Wastewater containing aniline compounds is often classified as hazardous waste due to its potential for bioaccumulation and long-term environmental persistence.[4] Aromatic amines are also a class of compounds watched closely by regulatory bodies like OSHA for potential carcinogenicity.[5][6]

  • Triazole Moiety Risks : The 1,2,4-triazole ring, while contributing to the metabolic stability of potential drug molecules, also presents its own set of hazards.[1] Compounds in this class can be harmful if swallowed, cause serious eye irritation, and are sometimes associated with reproductive toxicity.[7][8] Furthermore, the stability of the triazole ring can contribute to its persistence in the environment.[9]

This dual-hazard profile necessitates that 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline be treated as a hazardous waste, requiring disposal through a certified and regulated waste stream.[5][10] It must never be disposed of down the drain or in standard municipal trash.[2][5]

Summary of Potential Hazards

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its likely hazard classification based on structurally similar chemicals and its parent moieties.

Hazard CategoryPotential Classification & RationaleSource
Acute Toxicity (Oral) Warning: Harmful if swallowed. (Based on GHS data for similar aniline-triazole structures and 1,2,4-triazole itself).[8][11]
Skin Corrosion/Irritation Warning: Causes skin irritation. (Common for aromatic amines and indicated for similar structures).[11][12]
Serious Eye Damage/Irritation Warning/Danger: Causes serious eye irritation or damage. (A common hazard for both triazoles and anilines).[7][11][13]
Carcinogenicity/Mutagenicity Suspected: Aniline is a suspected carcinogen; some triazoles are also under scrutiny. Must be handled as a potential carcinogen.[3][5][14]
Hazardous to the Aquatic Environment Toxic to aquatic life: Aniline derivatives can have long-term adverse effects on aquatic ecosystems.[2][4][15]

Part 2: Operational Protocols for Waste Management

Safe disposal begins at the point of generation. Adherence to the following protocols is mandatory to ensure safety and compliance.

Protocol 1: Waste Segregation and Containment

This protocol's objective is to prevent accidental chemical reactions and ensure the waste is properly characterized for the disposal vendor.

  • Designate a Waste Container: Use a dedicated, chemically compatible container for all waste containing 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline. A polyethylene or polypropylene container is recommended.[5][16]

  • Label Correctly and Immediately: Before adding any waste, affix a "Hazardous Waste" label to the container. Fill in all required information:

    • Full Chemical Name: "Waste 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline"

    • Primary Hazards: "Toxic," "Irritant," "Environmental Hazard"

  • Segregate Waste Streams:

    • Solid Waste: Collect all unreacted compound, contaminated weighing papers, and residues directly into the designated solid waste container.

    • Contaminated Labware: Disposable items such as gloves, pipette tips, and absorbent pads used during handling must be placed in a separate, clearly labeled container for solid hazardous waste. Double-bagging this waste in clear plastic bags is a best practice.[3]

  • Avoid Incompatibilities: Ensure the waste container is stored away from incompatible materials, particularly strong oxidizing agents and strong acids, which can react violently with aniline compounds.[10]

  • Maintain a Closed Container: Keep the waste container securely closed at all times, except when adding waste. This minimizes exposure and prevents spills.

Protocol 2: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental release.

  • Immediate Actions:

    • Alert all personnel in the immediate vicinity.

    • If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.

  • For Small, Contained Spills (Solid Powder):

    • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles, and nitrile gloves.[3]

    • Prevent Dust Generation: Do NOT sweep the dry powder. Gently dampen the material with water if appropriate and compatible with the spilled surface, or cover it with an inert absorbent material like sand, diatomaceous earth, or vermiculite.[2][16]

    • Collect the Material: Carefully scoop the absorbed or dampened material using non-sparking tools and place it into your designated hazardous waste container.[17]

    • Decontaminate the Area: Wipe the spill area thoroughly with an appropriate cleaning agent, and dispose of the cleaning materials as hazardous waste.

    • Wash Hands: Thoroughly wash your hands and any exposed skin after the cleanup is complete.

Part 3: The Disposal Pathway: From Lab Bench to Final Disposition

The following workflow outlines the compliant lifecycle of your chemical waste, managed in coordination with your institution's safety infrastructure.

Disposal Workflow Diagram

DisposalWorkflow cluster_0 In the Laboratory cluster_1 Institutional Waste Management gen Waste Generation (e.g., residual solid, contaminated wipes) contain Step 1: Place in Labeled, Compatible Waste Container gen->contain segregate Step 2: Segregate from Incompatible Materials contain->segregate saa Step 3: Store in Designated Satellite Accumulation Area (SAA) segregate->saa ehs_contact Step 4: Container Full or >12 Months? Contact EH&S for Pickup saa->ehs_contact transfer Step 5: EH&S Transfers Waste to Central Accumulation Area (CAA) ehs_contact->transfer Yes manifest Step 6: Waste Manifested for Off-Site Transport transfer->manifest final_disposal Step 7: Final Disposal at a Licensed Hazardous Waste Facility manifest->final_disposal

Disposal workflow for 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline.
Step-by-Step Methodologies
  • Waste Characterization: As established in Part 1, any material containing or contaminated with 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline must be managed as hazardous waste. This determination is the crucial first step that dictates all subsequent actions.[18]

  • Accumulation in a Satellite Accumulation Area (SAA): Store your properly labeled waste container at or near the point of generation in a designated SAA. This area must be under the control of the laboratory personnel. According to U.S. EPA regulations, you can accumulate waste in an SAA until the container is full or for up to one year, whichever comes first.[19][20]

  • Arranging for Pickup and Disposal: Once your waste container is full or approaching the 12-month limit, contact your institution's EH&S department to schedule a waste pickup.[5] Do not attempt to transport or dispose of the chemical yourself. Trained professionals will handle the transfer from the SAA to a Central Accumulation Area (CAA) and prepare it for off-site disposal.[21]

  • Documentation and Record-Keeping: Maintain a log of the waste generated in your laboratory. Your EH&S department will manage the official manifest documents required by the EPA for tracking hazardous waste from "cradle to grave," but internal records are essential for good laboratory practice and inventory management.[18]

  • Final Disposition: The contracted hazardous waste vendor will transport the material to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this type of organic compound is high-temperature incineration, which ensures complete destruction of the hazardous molecules.

By rigorously following this structured approach, you ensure that your work is not only scientifically sound but also ethically and legally compliant, protecting yourself, your colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.